4-Chloro-2-(trifluoromethyl)benzenethiol
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Description
“4-Chloro-2-(trifluoromethyl)benzenethiol” is a chemical compound with the molecular formula C7H4ClF3S . It is related to “4-Chloro-2-(trifluoromethyl)aniline”, which has been studied using Fourier-transform (FT) infrared and FT-Raman spectra .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, “4-Chloro-2-(trifluoromethyl)aniline” has been used in the synthesis of "2-amino-5-chloro 3-(trifluoromethyl)benzenethiol" .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(trifluoromethyl)benzenethiol” can be represented by the SMILES string "FC(F)(F)c1ccccc1S" . This indicates that the molecule consists of a benzene ring with a trifluoromethyl group, a chlorine atom, and a thiol group attached .Scientific Research Applications
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide (BTA) derivatives have been increasingly important in a wide range of scientific disciplines, showcasing the significance of benzene derivatives in supramolecular chemistry. Their applications range from nanotechnology to polymer processing and biomedical applications. The self-assembly behavior of BTAs into nanometer-sized rod-like structures stabilized by hydrogen bonding demonstrates the versatile utility of these compounds in designing molecular structures with specific properties (Cantekin, de Greef, & Palmans, 2012).
Environmental Studies
The degradation processes of nitisinone (NTBC), a compound related to 4-Chloro-2-(trifluoromethyl)benzenethiol, highlight the importance of understanding the stability and degradation pathways of such compounds. Nitisinone, initially developed as a herbicide, has found medical applications, underlining the dual impact of these chemicals on both the environment and health. Studies on its stability and degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid, contribute to a better understanding of the environmental behavior and risks associated with these compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Synthetic Methodologies
Fluoroalkylation reactions in aqueous media have seen significant progress, emphasizing the development of environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. These methodologies are crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The review on aqueous fluoroalkylation, including trifluoromethylation and trifluoromethylthiolation, reflects the ongoing efforts to achieve green chemistry standards in the synthesis of fluorine-containing compounds, showcasing the relevance of compounds like 4-Chloro-2-(trifluoromethyl)benzenethiol in modern synthetic chemistry (Song, Han, Zhao, & Zhang, 2018).
properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSJQTNCPAVEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)benzenethiol |
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